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Compound of Interest

Compound Name: Tibric acid

Cat. No.: B1683151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tibric acid, a potent hypolipidemic agent, has been a subject of significant research interest

due to its marked effects on lipid metabolism. Although its development for human use was

halted due to carcinogenic effects observed in rodents, it remains a valuable tool in

pharmacological research for understanding the mechanisms of lipid-lowering drugs. This

technical guide provides an in-depth overview of the chemical structure, physicochemical and

biological properties, mechanism of action, and relevant experimental protocols associated with

tibric acid. All quantitative data are presented in structured tables for ease of comparison, and

key pathways and workflows are visualized using detailed diagrams.

Chemical Structure and Physicochemical Properties
Tibric acid, with the IUPAC name 2-Chloro-5-[(3R,5S)-3,5-dimethylpiperidine-1-

sulfonyl]benzoic acid, is a sulfamylbenzoic acid derivative. Its chemical structure is

characterized by a chlorobenzoic acid moiety linked to a 3,5-dimethylpiperidine ring through a

sulfonamide bridge.

Table 1: Chemical Identifiers for Tibric Acid
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Identifier Value

IUPAC Name
2-Chloro-5-[(3R,5S)-3,5-dimethylpiperidine-1-

sulfonyl]benzoic acid

CAS Number 37087-94-8

Molecular Formula C₁₄H₁₈ClNO₄S

Molecular Weight 331.81 g/mol

SMILES C[C@@H]1C--INVALID-LINK--C

InChI Key IFXSWTIWFGIXQO-AOOOYVTPSA-N

Table 2: Physicochemical Properties of Tibric Acid and Related Fibrates

Property Tibric Acid
Fenofibric Acid
(Active metabolite
of Fenofibrate)

Clofibric Acid
(Active metabolite
of Clofibrate)

Melting Point Not available 179 - 183 °C 118 - 123 °C

Solubility Not available

Soluble in ethanol

(~16 mg/ml), DMSO

(~2 mg/ml), and

dimethyl formamide

(~14 mg/ml). Slightly

soluble in PBS, pH 7.2

(~0.5 mg/ml).

Not available

pKa Not available ~4 Not available

logP Not available 3.85 Not available

Biological Properties and Mechanism of Action
Tibric acid functions as a potent hypolipidemic agent, primarily by activating the Peroxisome

Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in

the regulation of lipid metabolism.
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2.1. Pharmacodynamics

Upon activation by a ligand such as tibric acid, PPARα forms a heterodimer with the Retinoid

X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome

Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding

modulates the transcription of genes involved in various aspects of lipid metabolism, leading to:

Decreased Triglycerides: Tibric acid and other fibrates decrease plasma triglyceride levels

by increasing the expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in

lipoproteins, and by decreasing the expression of apolipoprotein C-III (ApoC-III), an inhibitor

of LPL.

Increased HDL Cholesterol: Fibrates can increase high-density lipoprotein (HDL) cholesterol

levels, in part by increasing the expression of apolipoprotein A-I and apolipoprotein A-II, the

major protein components of HDL.

Modulation of LDL Cholesterol: The effect of fibrates on low-density lipoprotein (LDL)

cholesterol can be variable. In hypertriglyceridemic patients, they can sometimes lead to an

increase in LDL cholesterol levels.

Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of genes

involved in fatty acid uptake and β-oxidation in the liver and muscle.

Table 3: Summary of Biological Effects of Tibric Acid (as a PPARα Agonist)

Biological Effect Mechanism Reference

Hypolipidemic

PPARα agonist, leading to

decreased triglycerides and

increased HDL cholesterol.

Hepatocarcinogenicity (in

rodents)

Causes an increase in

peroxisomes and liver

enlargement, leading to liver

cancer in mice and rats. This

effect is not observed in

humans.
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2.2. Signaling Pathway

The activation of PPARα by tibric acid initiates a cascade of transcriptional events that

ultimately alter lipid metabolism.
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Figure 1: PPARα Signaling Pathway Activated by Tibric Acid.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of tibric
acid and other fibrates.

3.1. In Vitro PPARα Transactivation Assay

This assay is used to determine the ability of a compound to activate the PPARα receptor.
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Data Analysis
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Plot dose-response curve and
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Figure 2: Experimental Workflow for PPARα Transactivation Assay.
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Methodology:

Cell Culture: Plate a suitable cell line (e.g., HEK293T, HepG2) in 96-well plates.

Transfection: Co-transfect the cells with three plasmids: an expression vector for human

PPARα, an expression vector for human RXRα, and a reporter plasmid containing a

luciferase gene under the control of a PPRE promoter.

Treatment: After 24 hours, replace the medium with fresh medium containing various

concentrations of tibric acid or a control compound (e.g., vehicle, known PPARα agonist).

Incubation: Incubate the cells for an additional 24-48 hours.

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity

using a luminometer according to the manufacturer's protocol.

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein

concentration or a co-transfected β-galactosidase reporter). Plot the normalized luciferase

activity against the compound concentration to generate a dose-response curve and

determine the EC50 value.

3.2. In Vivo Rodent Study for Hypolipidemic Effects

This protocol outlines a typical in vivo study in rats to assess the triglyceride-lowering effects of

a test compound.

Methodology:

Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week

under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and

humidity) with ad libitum access to standard chow and water.

Induction of Hyperlipidemia (Optional): For certain studies, hyperlipidemia can be induced by

feeding a high-fat or high-fructose diet for a specified period.

Grouping and Dosing: Randomly assign animals to different groups (e.g., vehicle control,

tibric acid low dose, tibric acid high dose). Administer tibric acid or vehicle orally (e.g., by
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gavage) daily for a predetermined duration (e.g., 7-14 days).

Blood Collection: At the end of the treatment period, fast the animals overnight. Collect blood

samples via a suitable method (e.g., retro-orbital sinus, cardiac puncture) under anesthesia.

Plasma Separation: Centrifuge the blood samples to separate the plasma.

Triglyceride Measurement: Analyze the plasma triglyceride levels using a commercial

enzymatic assay kit.

Tissue Collection: Euthanize the animals and collect liver tissue for histopathological

analysis.

Data Analysis: Compare the plasma triglyceride levels between the treatment groups and the

vehicle control group using appropriate statistical methods (e.g., ANOVA).

3.3. Histopathological Examination of Liver Tissue

This procedure is used to assess the morphological changes in the liver of rodents treated with

tibric acid.

Methodology:

Tissue Fixation: Immediately fix the collected liver tissue in 10% neutral buffered formalin for

at least 24 hours.

Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions,

clear with xylene, and embed in paraffin wax.

Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a

microtome.

Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E) for

general morphological evaluation.

Microscopic Examination: Examine the stained sections under a light microscope to assess

for any pathological changes, such as hepatocellular hypertrophy, necrosis, inflammation,

and the presence of tumors.
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Synthesis
Tibric acid can be synthesized in a two-step process.

Step 1: Chlorosulfonylation

Step 2: Amination

2-Chlorobenzoic Acid 2-Chloro-5-(chlorosulfonyl)benzoic acid

Chlorosulfonic Acid Reacts with

Tibric Acid3,5-Dimethylpiperidine
Reacts with

Click to download full resolution via product page

Figure 3: Synthesis Pathway of Tibric Acid.

Protocol:

Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid: 2-Chlorobenzoic acid is

reacted with chlorosulfonic acid to introduce a chlorosulfonyl group at the 5-position of the

benzene ring.

Step 2: Synthesis of Tibric Acid: The resulting 2-chloro-5-(chlorosulfonyl)benzoic acid is

then reacted with 3,5-dimethylpiperidine to yield tibric acid.

Conclusion
Tibric acid, despite its discontinued clinical development, remains a cornerstone for research

into the molecular mechanisms of lipid metabolism and the function of PPARα. This guide
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provides a comprehensive repository of its chemical, physical, and biological properties,

alongside detailed experimental protocols to facilitate further investigation. The provided

diagrams offer a clear visualization of its mechanism of action and relevant experimental

workflows, serving as a valuable resource for researchers in pharmacology and drug

development.

To cite this document: BenchChem. [Tibric Acid: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683151#tibric-acid-s-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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